Cas no 1805-77-2 (1,3,8,9-tetramethoxy-6H-[1]benzofuro[3,2-c]chromen-6-one)

1,3,8,9-tetramethoxy-6H-[1]benzofuro[3,2-c]chromen-6-one structure
1805-77-2 structure
Product Name:1,3,8,9-tetramethoxy-6H-[1]benzofuro[3,2-c]chromen-6-one
CAS No:1805-77-2
MF:C19H16O7
MW:356.326146125793
CID:906858
PubChem ID:346343
Update Time:2025-04-19

1,3,8,9-tetramethoxy-6H-[1]benzofuro[3,2-c]chromen-6-one Chemical and Physical Properties

Names and Identifiers

    • 1,3,8,9-tetramethoxy-6H-[1]benzofuro[3,2-c]chromen-6-one
    • 1,3,8,9-tetramethoxy-[1]benzofuro[3,2-c]chromen-6-one
    • 1,3,8,9-tetramethoxy-6H-benzofuro[3,2-c]chromen-6-one
    • 1,3,8,9-Tetramethoxy-benzofuro[3,2-c]chromen-6-on
    • 1,3,8,9-tetramethoxy-benzofuro[3,2-c]chromen-6-one
    • 4,2'-epoxy-5,7,4',5'-tetramethoxy-3-phenylcoumarin
    • AC1L84S1
    • CHEMBL231416
    • NSC404565
    • Tri-O-methyl-wedelo-lacton
    • tri-O-methylwedelolactone
    • Tri-O-methyl-wendelolacton
    • 1805-77-2
    • DTXSID10323651
    • NSC-404565
    • Inchi: 1S/C19H16O7/c1-21-9-5-14(24-4)17-15(6-9)26-19(20)16-10-7-12(22-2)13(23-3)8-11(10)25-18(16)17/h5-8H,1-4H3
    • InChI Key: TVSXWGONJFTDHC-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(=CC=2C2C(=O)OC3C=C(C=C(C=3C1=2)OC)OC)OC)OC

Computed Properties

  • Exact Mass: 356.08958
  • Monoisotopic Mass: 356.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 76.4Ų

Experimental Properties

  • Density: 1.336
  • Boiling Point: 539.3°C at 760 mmHg
  • Flash Point: 279.9°C
  • Refractive Index: 1.609
  • PSA: 76.36
  • LogP: 3.72680
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